3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with a 3,3-dimethyl-2-oxobutoxy and an 8-methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors
Synthesis of Benzo[c]chromen-6-one Core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Introduction of 3,3-dimethyl-2-oxobutoxy Group: This step often involves the use of a suitable alkylating agent in the presence of a base to form the desired ether linkage.
Introduction of 8-methoxy Group: This can be accomplished through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-6H-benzo[c]chromen-6-one
- 3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 8-methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2,3)18(21)11-24-13-6-8-15-14-7-5-12(23-4)9-16(14)19(22)25-17(15)10-13/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUNJUJCBEFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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